![molecular formula C10H8N4O3S B2982003 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione CAS No. 329695-39-8](/img/structure/B2982003.png)
2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activities, including anticancer , antifungal , and antiviral properties . The 1,2,4-triazole ring can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate hydrazide with formamide or formic acid to yield a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the benzisothiazole moiety, and evaluated their cytotoxic effects against human cancer cell lines such as MCF-7, Hela, and A549 .
- For instance, one derivative could function as a root growth stimulant, influencing primary root length and affecting endogenous hormone levels (such as IAA, ABA, and GA3) .
- Although direct studies on this specific compound are scarce, 1,2,4-triazoles have been investigated as anti-inflammatory agents .
Anticancer Activity
Antimicrobial Properties
Agrochemical Applications
Anti-Inflammatory Potential
Other Therapeutic Applications
Mechanism of Action
Target of Action
The primary target of 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in the regulation of various physiological processes .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction leads to the inhibition of the enzyme, thereby disrupting the synthesis of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in the levels of circulating estrogens, which can have downstream effects on various physiological processes regulated by these hormones .
Result of Action
The molecular and cellular effects of the action of 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione are primarily related to its anticancer activity . By inhibiting the aromatase enzyme and disrupting estrogen biosynthesis, the compound can potentially inhibit the growth of estrogen-dependent cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1-dioxo-2-(1,2,4-triazol-1-ylmethyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-10-8-3-1-2-4-9(8)18(16,17)14(10)7-13-6-11-5-12-13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMUXIMVWFHUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione |
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